molecular formula C13H16Cl2N2 B2469802 N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride CAS No. 2355385-15-6

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride

Cat. No.: B2469802
CAS No.: 2355385-15-6
M. Wt: 271.19
InChI Key: NPDTYVWZJVTCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its solid physical form and high purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride typically involves the reaction of N1-methylbenzene-1,4-diamine with phenylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency. The compound is then purified through crystallization or other separation techniques to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene compounds .

Scientific Research Applications

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It can also interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-methyl-N4-phenylbenzene-1,4-diamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1-N-methyl-4-N-phenylbenzene-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12;;/h2-10,14-15H,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDTYVWZJVTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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